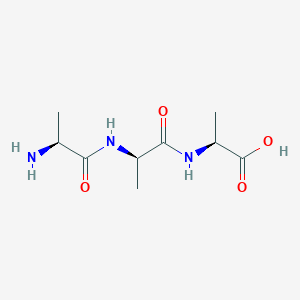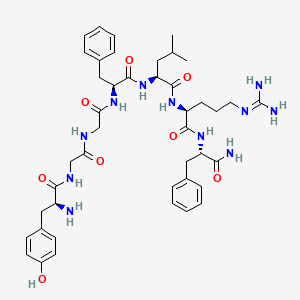
2-(butylthio)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(butylthio)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features a butylthio group attached to the naphthalene ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with butylthiol. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(butylthio)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can convert the quinone moiety to a hydroquinone.
Substitution: The butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Industry: Could be used in the development of dyes and pigments due to its quinone structure.
作用机制
The biological activity of 2-(butylthio)naphthalene-1,4-dione is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various cellular targets, including enzymes and DNA, disrupting normal cellular functions .
相似化合物的比较
Similar Compounds
2-(tert-butylthio)-3-chloronaphthalene-1,4-dione: Similar structure but with a chlorine atom, showing enhanced antiproliferative activity.
2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-3-chloronaphthalene-1,4-dione: Contains an amino group and a chlorine atom, used for its antimicrobial properties.
Uniqueness
2-(butylthio)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The butylthio group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
59094-49-4 |
|---|---|
分子式 |
C14H14O2S |
分子量 |
246.33 g/mol |
IUPAC 名称 |
2-butylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3 |
InChI 键 |
LCKZKKVDONIRPE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Key on ui other cas no. |
59094-49-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)



